molecular formula C25H22O8S B2414240 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate CAS No. 896040-34-9

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate

Cat. No.: B2414240
CAS No.: 896040-34-9
M. Wt: 482.5
InChI Key: SAADRNQVWIONNX-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core, substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a methoxybenzenesulfonate group

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using suitable reagents.

    Attachment of the methoxybenzenesulfonate group: This can be done through sulfonation reactions, where the chromen-2-one derivative is treated with methoxybenzenesulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzenesulfonate group, where nucleophiles like amines or thiols replace the methoxy group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate include other chromen-2-one derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples include:

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 4-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O8S/c1-15-20-11-8-18(33-34(27,28)19-9-6-17(29-2)7-10-19)14-22(20)32-25(26)24(15)16-5-12-21(30-3)23(13-16)31-4/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAADRNQVWIONNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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